N(6)-Methyldeoxyadenosine 5'-triphosphate

Overview

Description

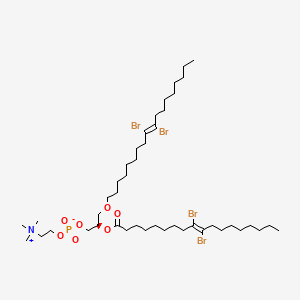

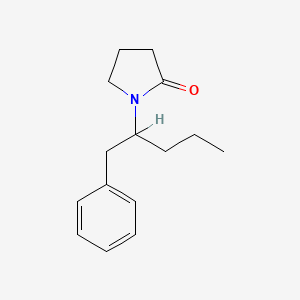

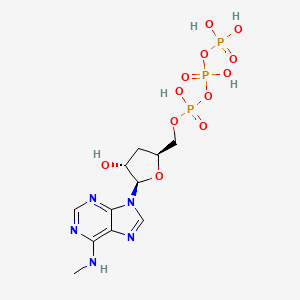

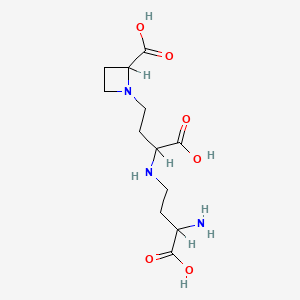

“N(6)-Methyldeoxyadenosine 5’-triphosphate” is a modified nucleotide analog . It has a molecular formula of C11H18N5O13P3 and a molecular weight of 521.2 g/mol . It is an essential nucleotide analog that finds utmost utility in the intricate investigations concerning the captivating realm of RNA modifications and RNA processing .

Synthesis Analysis

The synthesis of “N(6)-Methyldeoxyadenosine 5’-triphosphate” involves complex chemical processes . One method involves protecting 2′-OH with base-labile pivaloyloxymethyl (PivOM) protection compatible with standard protections for 5′-OH, phosphates, and nucleobases . The main advantage of this RNA synthesis is a simple and straightforward two-step deprotection in mild basic conditions without any concomitant RNA degradation or 2′- O -migration .

Molecular Structure Analysis

The molecular structure of “N(6)-Methyldeoxyadenosine 5’-triphosphate” has been studied using a combination of classical molecular dynamics and simulated annealing techniques . The simulations revealed the distribution of inter-proton distances H8–H1′ and H8–H2′ versus the torsion angle ψ (C4–N9-C1′–O4′) for all conformations of ATP analogues .

Chemical Reactions Analysis

“N(6)-Methyldeoxyadenosine 5’-triphosphate” serves as substrates in the form of metal ion complexes in enzymic reactions taking part thus in central metabolic processes . The metal ion (M 2+) complexes of purine–NTPs are more stable than those of pyrimidine–NTPs . This stability enhancement is attributed to macrochelate formation of the phosphate-coordinated M 2+ with N7 of the purine residue .

Physical And Chemical Properties Analysis

“N(6)-Methyldeoxyadenosine 5’-triphosphate” has a molecular weight of 521.2 g/mol and is supplied in a lithium salt form .

Mechanism of Action

“N(6)-Methyldeoxyadenosine 5’-triphosphate” is an abundant modification in mRNA and DNA . The methylation of adenosine is directed by a large m6A methyltransferase complex containing METTL3, which is the subunit that binds S-adenosyl-L-methionine (SAM) . The biological functions of m6A are mediated through a group of RNA binding proteins that specifically recognize the methylated adenosine on RNA .

Safety and Hazards

“N(6)-Methyldeoxyadenosine 5’-triphosphate” is intended for research use only and not for medicinal or household use . It should be stored at -20°C or below . The safety data sheet for a similar compound, Adenosine 5′-triphosphate disodium salt, suggests that it is not a hazardous substance or mixture .

Future Directions

The modification of “N(6)-Methyldeoxyadenosine 5’-triphosphate” in RNA opens a new chapter in RNA biology . It has been found to play key biological functions in regulating circRNA metabolism, including biogenesis, translation, degradation, and cellular localization . Future research will likely focus on understanding the m6A modification of circRNAs in RNA epigenetics .

properties

IUPAC Name |

[hydroxy-[[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O12P3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIKTICAJNFDJT-MVKOHCKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965082 | |

| Record name | 9-[3-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-N-methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(6)-Methyldeoxyadenosine 5'-triphosphate | |

CAS RN |

5085-65-4 | |

| Record name | N(6)-Methyldeoxyadenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005085654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[3-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-N-methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)

![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)

![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)